molecular formula C15H12BrN3O2 B4113108 5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B4113108
M. Wt: 346.18 g/mol
InChI Key: MGUPYAAEVVEMAO-UHFFFAOYSA-N
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Description

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 4-bromophenoxyethyl group: This step involves the reaction of the oxadiazole intermediate with 4-bromophenol and an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Coupling with pyridine: The final step involves the coupling of the substituted oxadiazole with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antibacterial agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, leading to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-bromophenoxy)ethyl]pyrrolidine
  • 4-bromophenethyl alcohol
  • {1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol

Uniqueness

5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for medicinal and material science applications.

Properties

IUPAC Name

5-[1-(4-bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10(20-13-4-2-12(16)3-5-13)15-18-14(19-21-15)11-6-8-17-9-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUPYAAEVVEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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5-[1-(4-Bromophenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

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